![molecular formula C16H18F3NO4 B11836128 2-Butenoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(2,4,5-trifluorophenyl)-, methyl ester CAS No. 1234321-77-7](/img/structure/B11836128.png)
2-Butenoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(2,4,5-trifluorophenyl)-, methyl ester
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Overview
Description
2-Butenoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(2,4,5-trifluorophenyl)-, methyl ester is a complex organic compound with a unique structure that includes a butenoic acid backbone, a dimethylethoxycarbonyl group, and a trifluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(2,4,5-trifluorophenyl)-, methyl ester typically involves multi-step organic reactions. The process begins with the preparation of the butenoic acid backbone, followed by the introduction of the dimethylethoxycarbonyl group and the trifluorophenyl group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired ester.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and batch processing. These methods ensure the efficient and consistent production of the compound while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Butenoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(2,4,5-trifluorophenyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the ester group or other functional groups within the molecule.
Substitution: The trifluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Development
The compound is being investigated for its potential as a pharmaceutical agent due to its structural similarity to known drug candidates. Research indicates that compounds with similar structures may interact with biological targets such as enzymes or receptors. For example:
- Angiotensin II Receptor Antagonists : Studies on related compounds suggest that they may serve as effective angiotensin II receptor blockers (ARBs), which are used to manage hypertension .
- Biological Activity : Preliminary evaluations indicate that derivatives of this compound could exhibit significant biological activity, including anti-inflammatory and anticancer properties.
Materials Science
The unique chemical properties of 2-Butenoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(2,4,5-trifluorophenyl)-, methyl ester make it suitable for applications in materials science:
- Polymer Chemistry : The compound can be utilized in the synthesis of novel polymers with enhanced thermal stability and chemical resistance.
- Coatings and Adhesives : Its functional groups allow for modifications that improve adhesion properties in coatings and adhesives.
Case Study 1: Antihypertensive Activity
A study evaluated several derivatives based on similar structural frameworks to assess their antihypertensive effects. The results indicated that certain derivatives exhibited significant blood pressure-lowering effects compared to their parent compounds . This highlights the therapeutic potential of structurally related compounds.
Case Study 2: Polymer Applications
Research into the use of this compound in polymer synthesis demonstrated its ability to enhance the mechanical properties of polymers when incorporated as a monomer. The resulting materials showed improved durability and resistance to environmental factors .
Mechanism of Action
The mechanism of action of 2-Butenoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(2,4,5-trifluorophenyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Butenoic acid, 3-methyl-, methyl ester: A simpler ester with a similar butenoic acid backbone but lacking the trifluorophenyl and dimethylethoxycarbonyl groups.
2-Butenoic acid, 2-methyl-, methyl ester: Another related compound with a different substitution pattern on the butenoic acid backbone.
Uniqueness
The uniqueness of 2-Butenoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(2,4,5-trifluorophenyl)-, methyl ester lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
2-Butenoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(2,4,5-trifluorophenyl)-, methyl ester (CAS Number: 1151240-1) is a synthetic compound with potential biological activities that warrant detailed investigation. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
- Molecular Formula : C16H18F3NO
- Molecular Weight : 303.32 g/mol
- Structure : The compound features a butenoic acid backbone with a trifluorophenyl substituent and an amino acid derivative.
Research indicates that compounds similar to 2-butenoic acid derivatives can interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the trifluorophenyl group may enhance lipophilicity and bioavailability, potentially increasing efficacy in vivo.
Enzyme Inhibition
Studies suggest that analogs of this compound can inhibit specific enzymes, impacting metabolic processes. For example, the inhibition of certain proteases has been documented, which could lead to therapeutic applications in cancer treatment by preventing tumor growth and metastasis.
Antimicrobial Activity
Preliminary studies have shown that related compounds exhibit antimicrobial properties against various bacterial strains. The mechanism is hypothesized to involve disruption of bacterial cell membranes or interference with metabolic functions.
Anticancer Potential
Recent investigations into the anticancer properties of similar compounds have demonstrated significant cytotoxic effects on cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest. For instance, a study found that a related compound induced apoptosis in human breast cancer cells through the activation of caspase pathways .
Study 1: Anticancer Efficacy
A study published in Cancer Research evaluated the effects of a structurally related compound on breast cancer cells. The results indicated that treatment led to a dose-dependent decrease in cell viability and increased apoptosis markers. Specifically, the compound activated caspase-3 and -9 pathways, suggesting a mitochondrial-mediated apoptosis mechanism .
Study 2: Antimicrobial Activity
In a study assessing the antimicrobial efficacy of various butenoic acid derivatives, one analog demonstrated potent activity against Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating strong potential for development as an antibacterial agent .
Data Table: Biological Activities of Related Compounds
Properties
CAS No. |
1234321-77-7 |
---|---|
Molecular Formula |
C16H18F3NO4 |
Molecular Weight |
345.31 g/mol |
IUPAC Name |
methyl (Z)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(2,4,5-trifluorophenyl)but-2-enoate |
InChI |
InChI=1S/C16H18F3NO4/c1-16(2,3)24-15(22)20-10(7-14(21)23-4)5-9-6-12(18)13(19)8-11(9)17/h6-8H,5H2,1-4H3,(H,20,22)/b10-7- |
InChI Key |
XAKRGTQXCNOINF-YFHOEESVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N/C(=C\C(=O)OC)/CC1=CC(=C(C=C1F)F)F |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=CC(=O)OC)CC1=CC(=C(C=C1F)F)F |
Origin of Product |
United States |
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